4-(Propylamino)benzoic acid

概要

説明

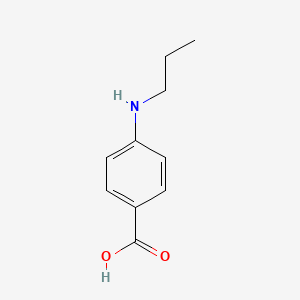

4-(Propylamino)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a propylamino group at the para position

準備方法

Synthetic Routes and Reaction Conditions

-

Amination of 4-Bromobenzoic Acid: : One common synthetic route involves the nucleophilic substitution of 4-bromobenzoic acid with propylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

-

Reductive Amination: : Another method involves the reductive amination of 4-formylbenzoic acid with propylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 4-(Propylamino)benzoic acid often employs the amination of 4-bromobenzoic acid due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high yields.

化学反応の分析

Types of Reactions

-

Oxidation: : 4-(Propylamino)benzoic acid can undergo oxidation reactions, particularly at the propylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

-

Substitution: : The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid mixture for nitration.

Major Products

Oxidation: Propylaminobenzoic acid derivatives with oxidized side chains.

Reduction: 4-(Propylamino)benzyl alcohol.

Substitution: Nitro-substituted this compound.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Chemical Structure : The compound features a propylamino group attached to the para position of a benzoic acid moiety, which influences its biological activity and solubility.

Surface Anesthesia

4-(Propylamino)benzoic acid derivatives have been studied for their potential as surface anesthetics. Research indicates that these compounds can provide effective local anesthesia with lower toxicity compared to traditional anesthetics. For instance, a study demonstrated that derivatives of this compound exhibited significant anesthetic properties at concentrations as low as 0.02% .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in various studies. One notable case study highlighted its ability to inhibit biofilm formation in Staphylococcus aureus, with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL . This suggests its potential use in preventing infections associated with biofilm formation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in macrophage cell lines. The compound exhibited a dose-dependent effect on inflammation, indicating its potential therapeutic role in treating inflammatory diseases .

Cosmetic Formulations

This compound is utilized in cosmetic formulations for its skin-conditioning properties. It acts as an effective agent in moisturizing creams and lotions due to its ability to enhance skin hydration and improve texture . Regulatory frameworks ensure that such compounds are thoroughly tested for safety and efficacy before market introduction.

Anticoccidial Activity

Research has identified the anticoccidial properties of certain derivatives of this compound, particularly in poultry science. These compounds have shown effectiveness in reducing oocyst counts in infected birds when included in feed, demonstrating their potential as veterinary pharmaceuticals .

Case Studies

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Surface Anesthesia | Local anesthetic efficacy | Effective at low concentrations; reduced toxicity |

| Antimicrobial Activity | Inhibition of Staphylococcus aureus biofilms | MBEC value of 125 µg/mL; prevents biofilm formation |

| Anti-inflammatory Effects | Reduction of inflammatory markers in macrophages | Dose-dependent efficacy observed |

| Anticoccidial Activity | Efficacy in poultry feed | Significant reduction in oocyst counts |

作用機序

The mechanism by which 4-(Propylamino)benzoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can interact with enzymes by mimicking natural substrates or inhibitors, thereby affecting enzyme activity. The propylamino group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, influencing their function.

類似化合物との比較

Similar Compounds

4-Aminobenzoic Acid: Similar in structure but lacks the propyl group. It is a precursor in the synthesis of folic acid in bacteria.

4-(Methylamino)benzoic Acid: Contains a methyl group instead of a propyl group, leading to different chemical and biological properties.

4-(Ethylamino)benzoic Acid: Contains an ethyl group, offering intermediate properties between the methyl and propyl derivatives.

Uniqueness

4-(Propylamino)benzoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications requiring specific hydrophobic interactions and steric effects.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

生物活性

4-(Propylamino)benzoic acid, also known as PABA (para-aminobenzoic acid), is a benzoic acid derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Melting Point : Approximately 100-102 °C

The presence of the propylamino group enhances its solubility and biological activity compared to other benzoic acid derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Efficacy : Studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In particular, its Minimum Inhibitory Concentration (MIC) values range from 25 to 50 µg/mL for these organisms .

Antioxidant Properties

This compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress:

- Free Radical Scavenging : It effectively scavenges free radicals, thereby reducing oxidative damage in biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .

- Cellular Protection : The compound has been shown to enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various studies:

- Inhibition of Inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are involved in the inflammatory response .

- Clinical Implications : Its anti-inflammatory effects suggest potential applications in treating conditions like arthritis and other inflammatory disorders.

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties:

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It also inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

- Research Findings : In vitro studies have reported IC50 values ranging from 21.3 to 28.3 µM for different cancer cell lines, indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of PABA derivatives showed that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa at concentrations as low as 2 mM, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

- Antioxidant Activity Assessment : In a controlled trial assessing the antioxidant effects of various benzoic acid derivatives, this compound exhibited higher radical scavenging activity than traditional antioxidants like ascorbic acid, suggesting its utility in formulations aimed at oxidative stress mitigation .

特性

IUPAC Name |

4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPWLARXKLUGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394942 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73686-77-8 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 4-(propylamino)benzoic acid during trifluralin degradation?

A1: The study by [] isolated and characterized bacterial strains capable of degrading trifluralin, a common herbicide. Through gas chromatography-mass spectrometry (GC-MS) analysis, they identified several metabolites, including this compound. This finding is significant because it sheds light on the biodegradation pathway of trifluralin in the environment. Understanding these pathways is crucial for assessing the environmental fate and potential impact of herbicides like trifluralin. Identifying specific metabolites helps researchers evaluate the persistence of these compounds and their potential effects on ecosystems and human health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。